molecular formula C11H11NO6 B12884370 4,6,7-Trimethoxy-2-nitro-1-benzofuran CAS No. 65162-25-6

4,6,7-Trimethoxy-2-nitro-1-benzofuran

Cat. No.: B12884370
CAS No.: 65162-25-6
M. Wt: 253.21 g/mol
InChI Key: NBCYLSQJAQUSGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6,7-Trimethoxy-2-nitro-1-benzofuran is a chemical compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by the presence of three methoxy groups and a nitro group attached to the benzofuran core, making it a unique and potentially valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6,7-Trimethoxy-2-nitro-1-benzofuran typically involves the nitration of a trimethoxybenzofuran precursor. The reaction conditions often include the use of nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the selective introduction of the nitro group at the desired position on the benzofuran ring.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing efficient purification techniques to obtain the compound in high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4,6,7-Trimethoxy-2-nitro-1-benzofuran can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups under appropriate conditions.

    Oxidation: The benzofuran ring can be oxidized to introduce additional functional groups or to modify existing ones.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium on carbon, or other reducing agents like tin(II) chloride.

    Substitution: Nucleophiles such as halides, amines, or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

    Reduction: 4,6,7-Trimethoxy-2-amino-1-benzofuran.

    Substitution: Various substituted benzofuran derivatives depending on the nucleophile used.

    Oxidation: Oxidized benzofuran derivatives with additional functional groups.

Scientific Research Applications

4,6,7-Trimethoxy-2-nitro-1-benzofuran has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for drug development due to its structural similarity to other biologically active benzofuran derivatives.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,6,7-Trimethoxy-2-nitro-1-benzofuran is not fully understood, but it is believed to involve interactions with various molecular targets and pathways. The nitro group may play a role in redox reactions, while the methoxy groups could influence the compound’s binding affinity to specific proteins or enzymes. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

  • 4,5,6-Trimethoxy-2-nitro-1-benzofuran
  • 4,6,7-Trimethoxy-1-benzofuran
  • 4,6,7-Trimethoxy-2-amino-1-benzofuran

Comparison: 4,6,7-Trimethoxy-2-nitro-1-benzofuran is unique due to the specific positioning of its methoxy and nitro groups. This arrangement can significantly influence its chemical reactivity and biological activity compared to other benzofuran derivatives. For example, the presence of the nitro group at the 2-position may enhance its potential as a redox-active compound, while the methoxy groups can modulate its solubility and interaction with biological targets.

Properties

CAS No.

65162-25-6

Molecular Formula

C11H11NO6

Molecular Weight

253.21 g/mol

IUPAC Name

4,6,7-trimethoxy-2-nitro-1-benzofuran

InChI

InChI=1S/C11H11NO6/c1-15-7-5-8(16-2)11(17-3)10-6(7)4-9(18-10)12(13)14/h4-5H,1-3H3

InChI Key

NBCYLSQJAQUSGO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C2=C1C=C(O2)[N+](=O)[O-])OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.